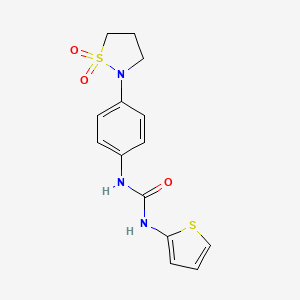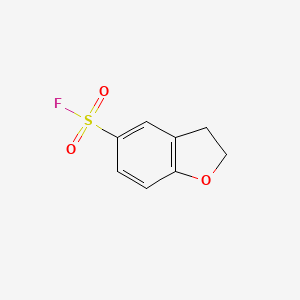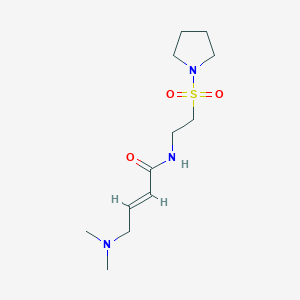
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anticancer properties. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide is not fully understood. However, it is believed that (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide activates the immune system to attack cancer cells. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide stimulates the production of cytokines, which are proteins that play a role in the immune response. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide also causes the destruction of the blood vessels that supply nutrients to tumors, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to have several biochemical and physiological effects. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide stimulates the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide also causes the destruction of tumor blood vessels, which can lead to the death of cancer cells. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to have a low toxicity profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in lab experiments is that it has been extensively studied for its anticancer properties. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to inhibit the growth of various types of cancer cells, making it a useful tool for cancer research. However, one limitation of using (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in lab experiments is that it can be difficult to obtain and can be expensive.
Direcciones Futuras
There are several future directions for research on (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide. One area of research is to investigate the use of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in the treatment of other diseases, such as viral infections and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide and to identify any potential side effects.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-bromo-3-methylbut-2-ene with sodium hydride to form 2-bromo-3-methylbut-2-ene-1-ol. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form 2-bromo-3-methylbut-2-enal. The aldehyde group of 2-bromo-3-methylbut-2-enal is then reacted with 2-pyrrolidinethiol to form (E)-4-(2-pyrrolidin-1-ylsulfanyl)but-2-enal. The final step in the synthesis of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide involves the reaction of (E)-4-(2-pyrrolidin-1-ylsulfanyl)but-2-enal with dimethylamine in the presence of sodium methoxide to form (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been extensively studied for its anticancer properties. In preclinical studies, (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to inhibit the growth of various types of cancer cells, including lung, breast, prostate, and colon cancer cells. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-14(2)8-5-6-12(16)13-7-11-19(17,18)15-9-3-4-10-15/h5-6H,3-4,7-11H2,1-2H3,(H,13,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRIUMOCTAQCMN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCS(=O)(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCS(=O)(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

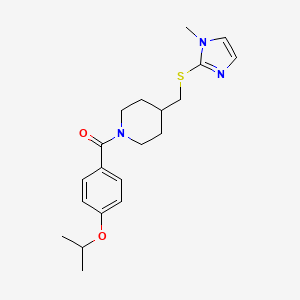
![8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2523779.png)
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)
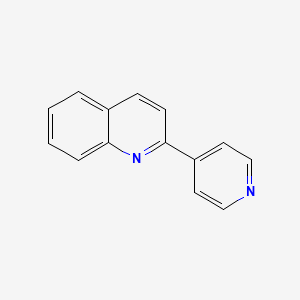
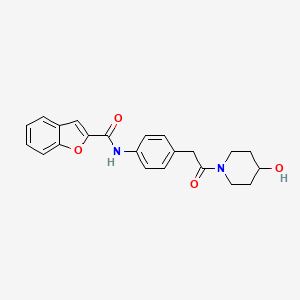
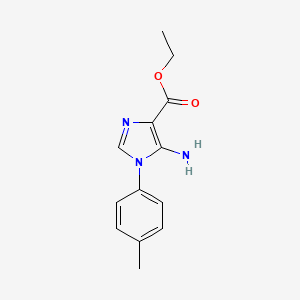
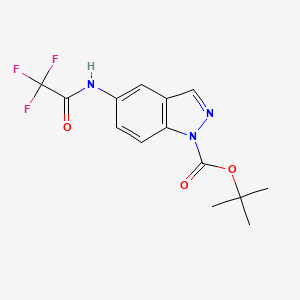
![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)
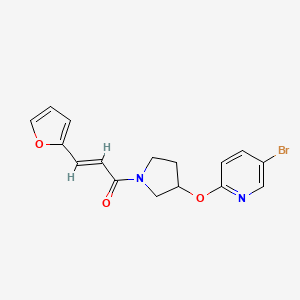
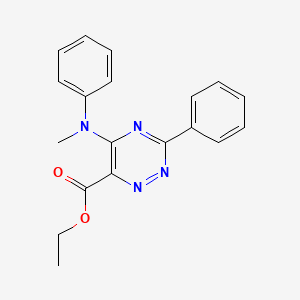
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523795.png)
![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2523796.png)
